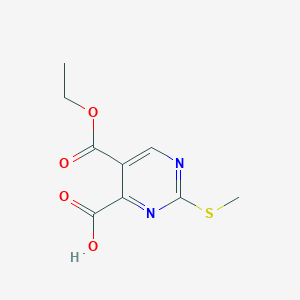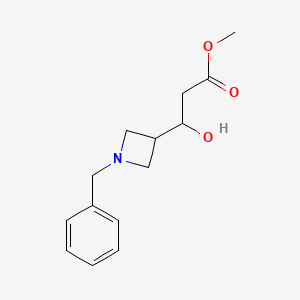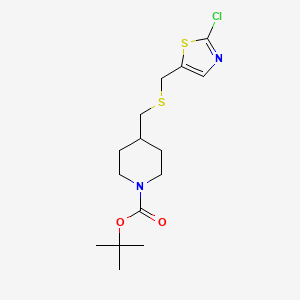
4-(2-Chloro-thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a thiazole ring, a piperidine ring, and a tert-butyl ester functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiazole intermediate.
Introduction of the Tert-Butyl Ester Group: The tert-butyl ester group can be introduced through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the ester, potentially converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
4-(2-Chloro-thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties.
Biological Research: The compound is used to investigate the biological activities of thiazole derivatives and their interactions with various biological targets.
Industrial Applications: It can be used in the development of new materials and chemical processes due to its unique chemical structure.
作用機序
The mechanism of action of 4-(2-Chloro-thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in bacterial cell wall synthesis, leading to antibacterial effects.
Pathways Involved: It may inhibit key enzymes in metabolic pathways, disrupting cellular processes and leading to cell death.
類似化合物との比較
Similar Compounds
- 4-Methyl-2-(3-arylsydnon-4-yl-methylene)hydrazono-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
- 4-Phenyl-2-(3-arylsydnon-4-yl-methylene)hydrazono-2,3-dihydro-thiazoles
Uniqueness
4-(2-Chloro-thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring, in particular, is known for its diverse biological activities, making this compound a valuable target for further research .
特性
分子式 |
C15H23ClN2O2S2 |
|---|---|
分子量 |
362.9 g/mol |
IUPAC名 |
tert-butyl 4-[(2-chloro-1,3-thiazol-5-yl)methylsulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H23ClN2O2S2/c1-15(2,3)20-14(19)18-6-4-11(5-7-18)9-21-10-12-8-17-13(16)22-12/h8,11H,4-7,9-10H2,1-3H3 |
InChIキー |
GWOZHAIAUKMLRA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSCC2=CN=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


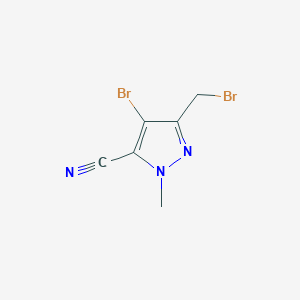
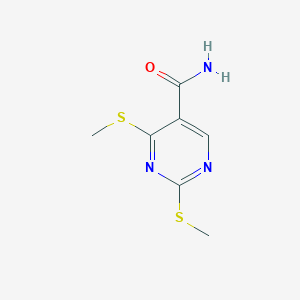

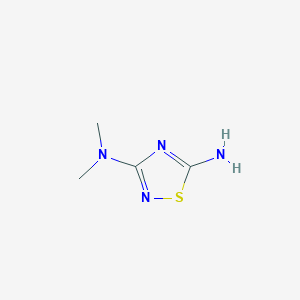
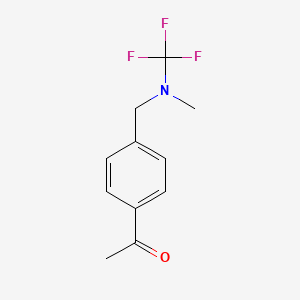
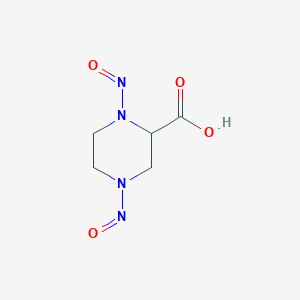


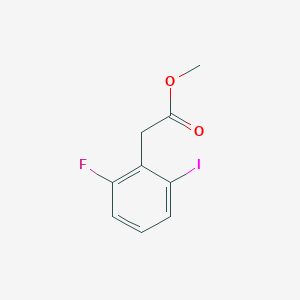
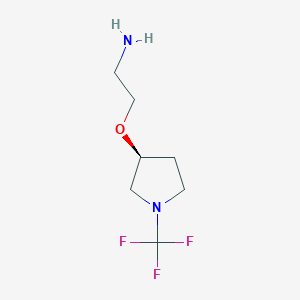
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)
